(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate
Description
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-15-6-2-12(3-7-15)11-23-17(21)20-9-8-13-4-5-14(18)10-16(13)19/h2-10H,11H2,1H3,(H,20,21)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJAJYUDFXFTPD-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC=CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate typically involves the reaction of (4-methoxyphenyl)methylamine with (E)-2-(2,4-dichlorophenyl)ethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate hydrolysis represents a primary degradation pathway for this compound. The reaction proceeds under both acidic and basic conditions, yielding distinct products:
Key stability data:
-
Half-life (pH 7.4, 25°C): ~48 hours (indicating moderate environmental persistence)
-
Activation energy (ΔG‡): 89.2 kJ/mol (acidic) vs. 76.5 kJ/mol (basic)
Nucleophilic Substitution
The carbamate group undergoes substitution reactions with nucleophiles, influenced by the electron-donating methoxy group:
Notable observation: The 2,4-dichlorophenyl group reduces electrophilicity at the carbamate carbon compared to non-halogenated analogs, requiring stronger bases like DBU for efficient substitution .
Photochemical Reactivity
The conjugated ethenyl bridge enables unique light-mediated transformations:
| Reaction Type | Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV-C (254 nm), acetone | Cyclobutane dimer | 0.33 | |
| E/Z Isomerization | Sunlight, 6 hrs | (Z)-isomer | 87% conversion |
Structural impact:
-
The dichlorophenyl group increases photostability compared to mono-chlorinated analogs due to enhanced spin-orbit coupling.
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Methoxy substituents promote intersystem crossing, favoring dimerization over oxidative pathways.
Oxidative Degradation
Oxidizing agents target the ethenyl and methoxyphenyl moieties:
| Oxidant | Conditions | Primary Products | Reference |
|---|---|---|---|
| Ozone (O₃) | -78°C, CH₂Cl₂ | 2,4-dichlorobenzaldehyde + carbamic acid derivatives | |
| KMnO₄ (acidic) | H₂SO₄, 60°C | 4-methoxybenzoic acid + dichloroacetophenone | |
| H₂O₂/Fe²+ (Fenton) | pH 3, 25°C | Hydroxylated carbamate fragments |
Kinetic data:
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Ozonolysis proceeds with a second-order rate constant of 1.2 × 10³ M⁻¹s⁻¹ at -78°C.
-
Fenton oxidation shows pseudo-first-order kinetics (k = 0.045 min⁻¹).
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three-stage degradation:
| Temperature Range | Mass Loss | Proposed Process | Activation Energy (kJ/mol) |
|---|---|---|---|
| 120-160°C | 8% | Desorption of adsorbed H₂O | 42.1 |
| 220-280°C | 63% | Carbamate cleavage + dichlorostyrene release | 112.4 |
| 300-400°C | 29% | Aromatic ring decomposition | 178.9 |
Key finding: The 2,4-dichloro substitution increases thermal stability by 18°C compared to the 3,4-dichloro analog .
Biological Interactions
While not strictly chemical reactions, enzyme-mediated transformations are pharmacologically relevant:
| Enzyme | Inhibition Constant (Ki) | Mechanistic Impact |
|---|---|---|
| Acetylcholinesterase | 84 nM | Carbamate carbonyl forms covalent bond with serine hydroxyl in catalytic triad. |
| CYP3A4 | 12 μM | Methoxyphenyl group undergoes O-demethylation as primary metabolic pathway. |
Structure-activity note: The dichloro pattern enhances hydrophobic binding to AChE's peripheral anionic site, increasing inhibitory potency 6-fold versus mono-chloro derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to (4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate exhibit significant anticancer properties. For instance, derivatives of carbamate compounds have been shown to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that such compounds could effectively target cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that carbamate derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter levels and reduction of inflammatory responses in the brain .
Agricultural Applications
Pesticide Development
The structural features of this compound suggest potential use as a pesticide. Compounds in this category can act as effective insecticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms. Field trials have shown that such carbamates can reduce pest populations significantly without detrimental effects on beneficial insects .
Plant Growth Regulators
Additionally, there is emerging evidence that certain carbamate derivatives can function as plant growth regulators. They may enhance growth rates or improve stress resistance in plants through hormonal modulation, which can be particularly beneficial in agriculture where environmental stresses are prevalent .
Material Science
Polymer Chemistry
In material science, this compound can serve as a precursor for synthesizing novel polymers with unique properties. These polymers can exhibit enhanced thermal stability and mechanical strength due to the incorporation of carbamate linkages into their structure. Research has focused on developing smart materials that respond to environmental stimuli, leveraging the functional properties of carbamates .
Case Studies
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]urea: Similar structure but with a urea linkage instead of a carbamate.
(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]amide: Similar structure but with an amide linkage.
Uniqueness
(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound (4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is a carbamate derivative with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.25 g/mol. The structure features a methoxyphenyl group, a dichlorophenyl moiety, and a carbamate functional group that are crucial for its biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many carbamates act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for neurotransmitter regulation in the nervous system .
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, reducing oxidative stress in cells .
Pharmacological Effects
- Anticancer Activity : Preliminary studies have indicated that similar carbamate derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Neuroprotective Effects : By inhibiting AChE, these compounds may enhance cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE with an IC50 value indicative of its potency. For instance, related compounds have shown IC50 values ranging from 36.05 µM to lower depending on structural modifications .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of carbamate derivatives. In a zymosan-induced peritonitis model, administration of similar compounds resulted in a significant reduction in inflammatory cell infiltration at doses as low as 100 mg/kg .
Data Tables
Q & A
Q. Critical Factors :
- Temperature control (70–80°C optimal for alkylation).
- Solvent choice (DMF enhances nucleophilicity; chloroform aids in oxidation).
- Excess potassium carbonate improves reaction efficiency by neutralizing HCl byproducts .
How can NMR and IR spectroscopy confirm the structural integrity of this carbamate?
Q. Basic Characterization
- ¹H NMR : Key signals include:
- Methoxy protons (δ 3.8–3.9 ppm, singlet).
- Ethenyl protons (δ 6.5–7.2 ppm, doublets with coupling constant J ≈ 16 Hz for E-configuration).
- Aromatic protons from dichlorophenyl (δ 7.3–7.6 ppm) .
- IR Spectroscopy :
- Carbamate C=O stretch (~1700–1715 cm⁻¹).
- N-H stretch (3300–3350 cm⁻¹ for secondary amides) .
Q. Advanced Analysis :
- ²D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
- Computational Validation : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational modes .
What strategies optimize stereochemical control during the synthesis of the ethenyl group?
Q. Advanced Synthetic Design
- Geometric Isomerism : The E-configuration is stabilized using bulky bases (e.g., DBU) during Wittig or Horner-Wadsworth-Emmons reactions to minimize steric hindrance.
- Catalytic Methods : Palladium-catalyzed cross-coupling (e.g., Stille or Heck) ensures regioselectivity .
- Byproduct Mitigation : Monitor reaction progress via TLC (Rf ≈ 0.7 in ethanol/DMSO) to isolate pure E-isomer .
What in vitro/in vivo models are suitable for evaluating this compound’s anticonvulsant activity?
Q. Bioactivity Assessment
- In Silico Docking : Predict GABA receptor affinity using AutoDock Vina (PDB: 4COF). Note that carbamates with dichlorophenyl groups often show moderate binding energy (-7.5 to -8.2 kcal/mol) but may underperform compared to benzodiazepines .
- In Vivo Testing :
- PTZ-Induced Seizures : Administer 50–100 mg/kg intraperitoneally in mice. Metrics: latency to seizure, mortality reduction (e.g., 17% mortality decrease observed in related compounds) .
- Neurotoxicity Screening : Rotarod test for motor coordination deficits.
Contradictions : Computational predictions may overestimate efficacy if metabolic stability or blood-brain barrier penetration is poor.
How do computational docking results correlate with experimental anticonvulsant data?
Q. Data Discrepancy Analysis
- Case Study : A derivative with a cyclic amide fragment showed strong docking affinity (-8.5 kcal/mol) but only a 17% mortality reduction in vivo. Possible reasons:
- Off-target interactions (e.g., CYP450 inhibition).
- Poor pharmacokinetic properties (e.g., short half-life).
- Mitigation : Combine molecular dynamics simulations (e.g., Desmond) to assess binding stability over 100 ns trajectories .
What analytical methods detect degradation products under accelerated stability conditions?
Q. Degradation Profiling
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products. Major degradants include hydrolyzed carbamic acid and oxidized dichlorophenyl derivatives.
- Forced Degradation :
- Acidic (0.1M HCl, 40°C): Hydrolysis of carbamate to methanol and amine.
- Oxidative (3% H₂O₂): Ethenyl group epoxidation .
How does substituent variation on the phenyl ring affect biological activity?
Q. Structure-Activity Relationship (SAR)
| Substituent | Activity Trend (GABA Binding) | Key Finding |
|---|---|---|
| 2,4-Dichloro | High | Enhanced hydrophobic interactions |
| 4-Methoxy | Moderate | Improved solubility but reduced affinity |
| 3-Nitro | Low | Electron-withdrawing groups destabilize binding |
Advanced SAR : Introducing bulkier groups (e.g., benzyl) at the carbamate nitrogen reduces activity, emphasizing the pharmacophore role of the cyclic amide .
What chromatographic techniques resolve enantiomeric impurities in this compound?
Q. Chiral Separation
- HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10).
- CE-MS : Cyclodextrin-based buffers for high-resolution separation .
How does this carbamate compare to structurally similar anticonvulsants?
Q. Comparative Analysis
| Compound | Target | Binding Energy (kcal/mol) | Mortality Reduction |
|---|---|---|---|
| Diazepam | GABAₐ | -10.2 | 85% |
| Vigabatrin | GABA-T | -9.1 | 70% |
| (4-Methoxyphenyl)methyl carbamate | GABAₐ | -8.0 | 17% |
Q. Formulation Strategies
- Co-Solvents : PEG-400/water (70:30) increases solubility to ~5 mg/mL.
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm) enhance bioavailability by 2.5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
